molecular formula C5H10F2N2 B1504477 3,3-Difluoro-piperidin-1-ylamine CAS No. 935260-59-6

3,3-Difluoro-piperidin-1-ylamine

Cat. No.: B1504477
CAS No.: 935260-59-6
M. Wt: 136.14 g/mol
InChI Key: QIFZYYCRZCRTFA-UHFFFAOYSA-N
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Description

3,3-Difluoro-piperidin-1-ylamine (CAS: 2716848-96-1) is a fluorinated piperidine derivative characterized by two fluorine atoms at the 3rd carbon positions of its six-membered saturated ring. It exists as a white to pale yellow solid, exhibits moderate solubility in polar organic solvents such as ethanol and methanol, and likely demonstrates hydrophobic properties due to its fluorine substituents . Safety protocols mandate the use of protective equipment (gloves, goggles) and adequate ventilation during handling to minimize exposure risks .

Properties

CAS No.

935260-59-6

Molecular Formula

C5H10F2N2

Molecular Weight

136.14 g/mol

IUPAC Name

3,3-difluoropiperidin-1-amine

InChI

InChI=1S/C5H10F2N2/c6-5(7)2-1-3-9(8)4-5/h1-4,8H2

InChI Key

QIFZYYCRZCRTFA-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)N)(F)F

Canonical SMILES

C1CC(CN(C1)N)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Fluorinated Piperidine Derivatives
  • 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione: This compound features a trifluoromethyl (-CF₃) group and a sulfonyl (-SO₂) moiety on the piperidine ring.
Fluorinated Heterocycles
  • 2,6-Difluoropyridine :
    A pyridine derivative with fluorine atoms at the 2nd and 6th positions. Unlike the saturated piperidine ring in 3,3-Difluoro-piperidin-1-ylamine, the aromatic pyridine ring reduces basicity and conformational flexibility. This compound is less polar, impacting solubility and interaction with biological targets .

Physicochemical Properties

Compound Name Key Substituents Fluorine Atoms Solubility Reactivity Notes
This compound 3,3-difluoro, primary amine 2 Ethanol, methanol Nucleophilic amine; potential alkylation/acylation
Trifluoromethylpiperidin-1-ylsulfonyl -CF₃, -SO₂ 3 (in -CF₃) Not reported Forms iminoisatin derivatives via condensation
2,6-Difluoropyridine 2,6-difluoro, aromatic ring 2 Low polarity solvents Electrophilic substitution on pyridine

Preparation Methods

Key Steps:

Advantages:

  • High yields due to simplified post-reaction purification.
  • Use of readily available raw materials and reagents.
  • Environmentally friendly with no pollutant generation.
  • Suitable for mass production in pharmaceutical manufacturing.
Step Reaction Type Conditions Reagents/Agents Outcome
1 Reduction -20°C to 100°C Solvent (various), reducing environment Intermediate (Formula VII)
2 Sulfonylation 0-100°C, pH 8-12 aqueous base Sulfonyl chlorides (methanesulfonyl chloride etc.) Sulfonylated intermediate (Formula VIII)
3 Reduction 0-50°C Hydrogen (Pd/C, Pt/C), NaBH4, or KBH4 This compound (Formula IX)

This method is well-documented for its scalability and environmental compatibility, making it a preferred industrial route.

Synthesis via Fluorinated Building Blocks and Reductive Amination

An alternative approach involves constructing the piperidine ring using fluorinated building blocks such as ethyl 2-bromo-2,2-difluoroacetate. This method, reported in a 2016 study, uses a three-step protocol starting from simple, inexpensive materials:

  • The fluorine atoms are introduced via ethyl 2-bromo-2,2-difluoroacetate.
  • Subsequent cyclization and reductive amination steps lead to the formation of 3,3-difluoropiperidine derivatives.
  • Final amination yields this compound.

This methodology is notable for:

  • Using cheap and easily available starting materials.
  • A robust, concise three-step synthesis.
  • Applicability to the synthesis of biologically active fluorinated piperidine scaffolds.
Step Reaction Type Description Key Reagents Outcome
1 Fluorine incorporation Use of ethyl 2-bromo-2,2-difluoroacetate Ethyl 2-bromo-2,2-difluoroacetate Fluorinated intermediate
2 Cyclization Formation of piperidine ring Cyclization agents 3,3-Difluoropiperidine
3 Reductive amination Introduction of amine group Reducing agents and amines This compound

This approach was also applied in the synthesis of a potent phosphodiesterase 2A inhibitor, demonstrating the utility of the method in drug development.

Hydrogenation and Catalytic Reduction of Fluoropyridines

Another significant route to this compound involves the catalytic hydrogenation of fluoropyridine derivatives. Recent advances in catalytic hydrogenation have enabled efficient and selective conversion of fluorinated pyridines to piperidines:

  • Transition metal catalysts such as cobalt, ruthenium, iridium, rhodium, and palladium are employed.
  • Conditions have been optimized to achieve stereoselective hydrogenation, preserving fluorine substituents.
  • Some methods allow hydrogenation in aqueous media under mild conditions, improving environmental and operational profiles.
  • Palladium-catalyzed hydrogenation can be interrupted to yield piperidinones, which can be further functionalized.

These methods are advantageous for:

  • Direct transformation of pyridine precursors.
  • High selectivity and stereocontrol.
  • Broad substrate scope including fluorinated analogs.
Catalyst Conditions Substrate Type Product Type Notes
Cobalt/TiNP Acid-free, aqueous, mild temp Substituted pyridines Piperidines Good yields and selectivity
Ruthenium Heterogeneous, diastereoselective Multi-substituted pyridines cis-Piperidines High stereoselectivity
Iridium(I) Asymmetric hydrogenation 2-Substituted pyridinium salts Enantioenriched piperidines Outer-sphere dissociative mechanism
Rhodium(I) Dearomatization/hydrogenation Fluoropyridines Fluoropiperidines Diastereoselective, broad substrate scope
Palladium Hydrogenation in air/moisture Fluoropyridines Fluoropiperidines, piperidinones Moisture tolerant, selective

This catalytic hydrogenation approach is well-suited for synthesizing fluorinated piperidines including 3,3-difluoro derivatives, and has been extensively reviewed in the context of pharmaceutical applications.

Summary Table of Preparation Methods

Methodology Starting Materials Key Reagents/Conditions Advantages Limitations
Redox and sulfonylation from 3,3-difluoro-4-hydroxy-5-ester piperidine 3,3-Difluoro-4-hydroxy-5-ester piperidine Reducing agents (Pd/C, NaBH4), sulfonyl chlorides, bases High yield, scalable, environmentally friendly Multi-step, requires careful control of conditions
Fluorinated building block approach Ethyl 2-bromo-2,2-difluoroacetate Cyclization agents, reductive amination Simple, cost-effective, robust Limited to certain derivatives
Catalytic hydrogenation of fluoropyridines Fluoropyridines Transition metal catalysts (Co, Ru, Ir, Rh, Pd) Direct, stereoselective, broad substrate scope Catalyst sensitivity, sometimes harsh conditions

Q & A

Q. What are the recommended synthetic routes for 3,3-Difluoro-piperidin-1-ylamine, and how can researchers optimize yield and purity?

Methodological Answer: The synthesis of this compound typically involves fluorination of a piperidine precursor. A feasible approach includes:

Precursor Preparation : Start with piperidin-1-ylamine and introduce fluorine atoms via nucleophilic substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®.

Fluorination : Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance regioselectivity. For example, using anhydrous dichloromethane at −78°C reduces side reactions .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product. Confirm purity via HPLC (≥95%) and structural integrity via 19F^{19}\text{F} NMR (δ −120 to −140 ppm for CF2_2 groups) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Key characterization methods include:

  • NMR Spectroscopy : 1H^{1}\text{H} NMR to identify amine protons (δ 1.5–2.5 ppm) and 13C^{13}\text{C} NMR for piperidine carbons (δ 40–60 ppm). 19F^{19}\text{F} NMR is critical for confirming difluoro substitution .
  • X-ray Crystallography : Resolve crystal structures to analyze bond angles and fluorine-induced conformational changes in the piperidine ring .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated m/z 150.1 for C5_5H10_{10}F2_2N2_2) .

Q. What experimental protocols are recommended to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Dissolve the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λmax_{\text{max}} ~260 nm) over 24 hours. LC-MS can identify degradation products (e.g., defluorinated intermediates) .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–200°C to determine decomposition thresholds. Store samples at −20°C under inert atmosphere to prevent hydrolysis .

Advanced Research Questions

Q. How does the 3,3-difluoro substitution influence the compound’s conformational flexibility and receptor-binding affinity?

Methodological Answer:

  • Conformational Analysis : Use density functional theory (DFT) calculations to compare energy barriers between chair and boat conformations of the piperidine ring. Fluorine’s electron-withdrawing effect increases ring rigidity, potentially enhancing binding selectivity .
  • Biological Assays : Perform competitive binding studies (e.g., radioligand displacement in GPCR targets) to correlate fluorination with IC50_{50} values. Fluorine’s inductive effects may reduce basicity of the amine, altering protonation states at physiological pH .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

  • Reproducibility Checks : Validate assays across multiple labs using standardized protocols (e.g., fixed incubation times, cell lines).
  • Meta-Analysis : Systematically review literature to identify confounding variables (e.g., impurity profiles, solvent effects in biological assays). Cross-reference with databases like PubChem BioAssay .
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., monofluoro or trifluoro variants) to isolate fluorine’s contribution to activity .

Q. What strategies are effective for studying metabolic pathways of this compound in vitro?

Methodological Answer:

  • Hepatocyte Incubations : Use primary human hepatocytes with LC-MS/MS to track metabolites. Focus on cytochrome P450-mediated oxidation (e.g., CYP3A4/5) and defluorination products.
  • Isotope Labeling : Synthesize 13C^{13}\text{C}- or 18F^{18}\text{F}-labeled analogs for precise metabolite identification .
  • Computational Prediction : Apply software like MetaSite to predict metabolic hotspots (e.g., amine oxidation, fluorine loss) .

Q. How can computational modeling guide the design of this compound-based inhibitors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases, proteases). Prioritize poses where fluorine atoms form hydrophobic contacts or halogen bonds.
  • Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories to assess binding stability. Fluorine’s steric effects may reduce off-target binding .
  • Free Energy Perturbation (FEP) : Quantify relative binding affinities of fluorinated vs. non-fluorinated analogs .

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